4-Methylsalinomycin sodium
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Overview
Description
Narasin (sodium salt) is a polyether antibiotic derived from certain strains of the bacterium Streptomyces aureofaciens. It is primarily used as an ionophore antibiotic and coccidiostat in veterinary medicine to control coccidiosis in poultry and other livestock . Narasin (sodium salt) is known for its ability to disrupt ion gradients across cell membranes, making it effective against gram-positive bacteria and certain parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Narasin (sodium salt) is synthesized by isolating narasin from the fermentation broth of Streptomyces aureofaciens. The isolation involves organic solvent extraction and silica gel chromatography . The sodium salt form is prepared by dissolving narasin in dioxane, adding sodium hydroxide, and stirring the mixture for two hours .
Industrial Production Methods: In industrial settings, narasin is produced through large-scale fermentation of Streptomyces aureofaciens. The fermentation broth is processed to extract narasin, which is then converted to its sodium salt form using sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: Narasin (sodium salt) undergoes various chemical reactions, including:
Oxidation: Narasin can be oxidized to form narasin B and other derivatives.
Reduction: Reduction reactions can modify the polyether structure of narasin.
Substitution: Narasin can undergo substitution reactions to form different esters and salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acetic anhydride and sodium hydroxide are commonly used.
Major Products:
Narasin B: Formed through oxidation.
Narasin Methyl Ester: Formed through esterification reactions.
Scientific Research Applications
Narasin (sodium salt) has a wide range of scientific research applications:
Mechanism of Action
Narasin (sodium salt) exerts its effects by disrupting ion gradients across cell membranes. It forms complexes with metal cations, facilitating their transport across lipid membranes. This disrupts the ion balance within cells, leading to cell death . In cancer research, narasin has been shown to induce apoptosis through endoplasmic reticulum stress and inhibition of the NF-κB signaling pathway .
Comparison with Similar Compounds
Narasin (sodium salt) is part of the polyether antibiotic family, which includes compounds like:
- Monensin
- Salinomycin
- Lasalocid
- Nigericin
- Dianemycin
Uniqueness: Narasin is unique due to its additional methyl group compared to salinomycin, which enhances its ionophore activity . It is particularly effective against a broad spectrum of gram-positive bacteria and certain parasites, making it a valuable tool in veterinary medicine .
Properties
Molecular Formula |
C43H71NaO11 |
---|---|
Molecular Weight |
787.0 g/mol |
IUPAC Name |
sodium;(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate |
InChI |
InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29?,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m0./s1 |
InChI Key |
NBRZEFXQRCTYMC-WHIXXYDISA-M |
Isomeric SMILES |
CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@](C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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